molecular formula C10H8ClNO2 B2857174 3-Chloro-5-(oxiran-2-ylmethoxy)benzonitrile CAS No. 1854572-93-2

3-Chloro-5-(oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B2857174
CAS No.: 1854572-93-2
M. Wt: 209.63
InChI Key: HPNBZSPXVLLBOZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Chloro-5-(oxiran-2-ylmethoxy)benzonitrile” can be analyzed using various spectroscopic techniques such as FTIR (functional group), ESI-MS (molecular weight), and NMR (chemical environment) spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, FTIR spectroscopy can be used to investigate the functional groups within the compound .

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Synthesis : 3-Chloro-5-(oxiran-2-ylmethoxy)benzonitrile has been utilized in the regioselective synthesis of 3-chloro-3-deoxy sugars, achieved by trans-diaxial cleavage of the oxiran ring in 2,3-anhydro sugars with dichlorobis(benzonitrile)palladium(II). This complex does not cause epoxide migration and may be employed in the presence of acid-sensitive functions (Afza, Malik, & Voelter, 1983).

  • Novel Phthalocyanines Synthesis : It has been used in the synthesis of metal phthalocyanines substituted with benzo[d][1,3] dioxol-5-ylmethoxy unit through oxy-bridges. These substitutions enhanced solubility in organic solvents, and the compounds were characterized by various spectral analyses (Ağırtaş, 2007).

Catalytic and Chemical Properties

  • Catalysis in Reduction of Dioxygen : Co(III) corroles containing this compound were studied as efficient catalysts for the reduction of dioxygen in heterogeneous and homogeneous systems. Their catalytic activity and redox properties in nonaqueous media were examined, showing potential for various industrial applications (Kadish et al., 2008).

  • Corrosion Inhibition : The compound has been investigated for its application in corrosion inhibition of carbon steel in acidic mediums. Its derivatives showed significant potential as inhibitors, highlighting its usefulness in industrial settings (Dagdag et al., 2019).

Molecular and Structural Studies

  • Molecular Packing Properties : Benzonitrile oxides, including this compound, have been studied for their molecular packing properties. The crystal structures of various derivatives were determined, providing insights into their intermolecular interactions and potential applications in material science (Ojala et al., 2017).

  • Cl···π Interactions : Studies on the effect of Cl···π interactions on the conformations of derivatives of this compound have been conducted. These studies offer valuable information for the design and synthesis of new materials and pharmaceuticals (Hori, Inoue, & Yuge, 2011).

Future Directions

The future directions for the study of “3-Chloro-5-(oxiran-2-ylmethoxy)benzonitrile” could include further investigation into its synthesis, properties, and potential applications. For instance, it could be explored as a potential alternative to inorganic tanning chemicals in the leather industry .

Properties

IUPAC Name

3-chloro-5-(oxiran-2-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-1-7(4-12)2-9(3-8)13-5-10-6-14-10/h1-3,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNBZSPXVLLBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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